molecular formula C13H15FN2O2 B6649979 N-(4-fluorobenzoyl)piperidine-1-carboxamide

N-(4-fluorobenzoyl)piperidine-1-carboxamide

Cat. No.: B6649979
M. Wt: 250.27 g/mol
InChI Key: NAHNJNLNDVWHEC-UHFFFAOYSA-N
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Description

N-(4-fluorobenzoyl)piperidine-1-carboxamide: is a chemical compound that belongs to the class of piperidine carboxamides It is characterized by the presence of a piperidine ring bonded to a 4-fluorobenzoyl group and a carboxamide group

Properties

IUPAC Name

N-(4-fluorobenzoyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FN2O2/c14-11-6-4-10(5-7-11)12(17)15-13(18)16-8-2-1-3-9-16/h4-7H,1-3,8-9H2,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAHNJNLNDVWHEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)NC(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-fluorobenzoyl)piperidine-1-carboxamide typically involves the reaction of piperidine with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: N-(4-fluorobenzoyl)piperidine-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: N-(4-fluorobenzoyl)piperidine-1-carboxamide is used as an intermediate in the synthesis of various organic compounds.

Biology: In biological research, this compound is studied for its potential as a proteasome inhibitor. It has shown species-selective activity against the Plasmodium proteasome, making it a promising candidate for antimalarial drug development .

Medicine: The compound’s ability to inhibit proteasomes has implications in the treatment of diseases such as cancer and malaria. Its selective inhibition of the Plasmodium proteasome suggests its potential use in combination therapies for malaria treatment .

Industry: this compound is utilized in the production of specialty chemicals and advanced materials. Its unique chemical properties make it valuable in the development of new materials with specific functionalities .

Mechanism of Action

The mechanism of action of N-(4-fluorobenzoyl)piperidine-1-carboxamide involves its interaction with proteasomes. The compound binds to a specific region of the proteasome, inhibiting its activity. This inhibition disrupts the degradation of proteins within the cell, leading to the accumulation of damaged or misfolded proteins. In the case of Plasmodium, this disruption is lethal to the parasite, making the compound an effective antimalarial agent .

Comparison with Similar Compounds

Uniqueness: N-(4-fluorobenzoyl)piperidine-1-carboxamide is unique due to its selective inhibition of the Plasmodium proteasome, which is not conserved in human proteasome isomers. This selectivity reduces the risk of resistance development and enhances its potential as a therapeutic agent for malaria .

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